molecular formula C6H14ClNO B2438957 (2R,3R)-2-Ethylpyrrolidin-3-ol;hydrochloride CAS No. 2580100-55-4

(2R,3R)-2-Ethylpyrrolidin-3-ol;hydrochloride

Cat. No.: B2438957
CAS No.: 2580100-55-4
M. Wt: 151.63
InChI Key: KCJGLZKQNPMMIW-KGZKBUQUSA-N
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Description

(2R,3R)-2-Ethylpyrrolidin-3-ol;hydrochloride is a chiral compound with significant potential in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring structure, which is a five-membered ring containing one nitrogen atom. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-Ethylpyrrolidin-3-ol;hydrochloride typically involves the diastereoselective reduction of a suitable precursor. One common method is the reduction of a pyrrolidine derivative using a chiral catalyst to ensure the correct stereochemistry. The reaction conditions often include the use of hydrogen gas and a palladium catalyst under mild temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced control over reaction conditions and scalability. These systems allow for the efficient and sustainable synthesis of the compound by optimizing reaction times and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-Ethylpyrrolidin-3-ol;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: It can be reduced further to form simpler amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines and their derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Chemistry

In chemistry, (2R,3R)-2-Ethylpyrrolidin-3-ol;hydrochloride is used as a chiral building block for the synthesis of enantiomerically pure compounds. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis .

Biology

In biological research, this compound is studied for its potential as a precursor to biologically active molecules. It can be used in the synthesis of pharmaceuticals that target specific enzymes or receptors in the body .

Medicine

Medically, this compound is explored for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs for treating various diseases .

Industry

Industrially, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of (2R,3R)-2-Ethylpyrrolidin-3-ol;hydrochloride involves its interaction with specific molecular targets in the body. It may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-2-Ethylpyrrolidin-3-ol;hydrochloride is unique due to its specific stereochemistry and the presence of both an ethyl group and a hydroxyl group on the pyrrolidine ring. This combination of features makes it particularly valuable in asymmetric synthesis and as a precursor to complex molecules with potential biological activity .

Properties

IUPAC Name

(2R,3R)-2-ethylpyrrolidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-2-5-6(8)3-4-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJGLZKQNPMMIW-KGZKBUQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCN1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H](CCN1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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